molecular formula C18H14 B11875624 1,1'-Bi-1H-indene CAS No. 2177-49-3

1,1'-Bi-1H-indene

Cat. No.: B11875624
CAS No.: 2177-49-3
M. Wt: 230.3 g/mol
InChI Key: VZAVVHRVOIITHB-UHFFFAOYSA-N
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Description

1,1’-Bi-1H-indene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of two indene units connected at the 1-position, forming a dimeric structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Bi-1H-indene can be synthesized through several methods. One common approach involves the coupling of indene derivatives. For example, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium catalyst can yield indene derivatives . Another method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by ruthenium complexes in hot toluene .

Industrial Production Methods: Industrial production of 1,1’-Bi-1H-indene typically involves large-scale coupling reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Commonly used catalysts include rhodium, ruthenium, and nickel complexes.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Bi-1H-indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted indene derivatives depending on the electrophile used.

Scientific Research Applications

1,1’-Bi-1H-indene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.

    Biology: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1,1’-Bi-1H-indene and its derivatives depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific derivative and its functional groups.

Comparison with Similar Compounds

Uniqueness: 1,1’-Bi-1H-indene is unique due to its dimeric structure, which imparts distinct electronic and steric properties compared to its monomeric counterparts. This uniqueness makes it valuable in the design of novel materials and in the study of polycyclic aromatic hydrocarbons.

Properties

CAS No.

2177-49-3

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

1-(1H-inden-1-yl)-1H-indene

InChI

InChI=1S/C18H14/c1-3-7-15-13(5-1)9-11-17(15)18-12-10-14-6-2-4-8-16(14)18/h1-12,17-18H

InChI Key

VZAVVHRVOIITHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(C=CC2=C1)C3C=CC4=CC=CC=C34

Origin of Product

United States

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